molecular formula C14H22O6 B073708 Dicyclohexyl peroxydicarbonate CAS No. 1561-49-5

Dicyclohexyl peroxydicarbonate

Cat. No. B073708
CAS RN: 1561-49-5
M. Wt: 286.32 g/mol
InChI Key: BLCKNMAZFRMCJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dicyclohexyl peroxydicarbonate can be synthesized through processes involving peroxy oxygen, which reacts with certain substrates like β-carotene and retinyl acetate without forming free radicals, indicating a direct reaction mechanism. The synthesis involves crucial steps like UV thiol-ene coupling of allyl-cyclocarbonate with oxydiethanethiol, demonstrating a photochemical approach under air without solvents or photoinitiators, leading to high yields and characterized products (Kartasheva, Kasaikina, & Gagarina, 1981; Benyahya et al., 2011).

Molecular Structure Analysis

The molecular structure of DPC has been analyzed through various spectroscopic methods such as 1H NMR and FTIR analysis. These methods provide insight into the arrangement of atoms and the functional groups present within the molecule.

Chemical Reactions and Properties

Dicyclohexyl peroxydicarbonate participates in a range of chemical reactions, including the rearrangement of dialkyl sulfoxides and homolysis under different pressures. These reactions reflect its behavior in different solvents and conditions, showing a decrease in reaction rates with increasing pressure and involvement in radical processes (Petrova & Freĭdlina, 1966; Zhulin, Lipovich, & Antonovskii, 1988).

Physical Properties Analysis

DPC exhibits specific physical properties such as decomposition rates and reactivity patterns under various pressures and temperatures. The physical properties can be influenced by factors such as solvent type and environmental conditions, impacting its stability and reactivity (Antonovskii & Lipovich, 1990).

Chemical Properties Analysis

The chemical properties of DPC include its reactivity with polyenes, indicating its selective oxidation capabilities. It also shows specific behavior in the presence of different radicals and pressures, which affects its decomposition and reaction pathways. The chemical properties are critical for understanding its application in various chemical reactions and polymerization processes (Kartasheva & Kasaikina, 1991).

Scientific Research Applications

  • Oxidation of Polyunsaturated Compounds : Dicyclohexyl peroxydicarbonate directly reacts with compounds like β-carotene and retinyl acetate without forming free radicals. This reaction's rate constants have been determined, indicating its potential in studying oxidation processes in polyunsaturated compounds (Kartasheva, Kasaikina, & Gagarina, 1981).

  • Polymerization and Copolymerization of Vinyl Chloroformate : Dicyclohexyl peroxydicarbonate is used as a free-radical initiator in the polymerization of vinyl chloroformate, leading to the formation of high molecular weight polymers. This demonstrates its utility in polymer synthesis (Meunier, Hémery, Senet, & Boileau, 1981).

  • Decomposition at High Pressure : The effect of solvents on the decomposition of dicyclohexyl peroxydicarbonate at different pressures was studied. This research provides insights into the stability and reactivity of this compound under various conditions (Antonovskii & Lipovich, 1990).

  • Rearrangement of Aliphatic Sulfoxides : In the presence of dicyclohexyl peroxydicarbonate, aliphatic sulfoxides rearrange to yield corresponding carbonyl compounds. This suggests its role in facilitating homolytic reactions in organic chemistry (Petrova & Freĭdlina, 1966).

  • Kinetics in Sulfoxidation of Decane : The kinetics of sulfoxidation of decane initiated by dicyclohexyl peroxydicarbonate were studied, contributing to understanding the mechanism of such reactions (Zaripov, Safiullin, Rameev, Akhunov, & Komissarov, 1990).

  • Polymerization Kinetics of CR-39 : This study used Fourier transform infrared spectroscopy to follow the polymerization reaction of CR-39, a plastic used as a track recorder, with dicyclohexyl peroxydicarbonate as an initiator. It provides insight into the behavior of this plastic under various conditions (Portwood & Stejny, 1986).

  • Engineering Analysis of Crosslinking Polymerization : A kinetic model for crosslinking free radical polymerization of diallyl isophthalate with dicyclohexyl peroxydicarbonate as an initiator was developed, highlighting its application in process modeling of crosslinking polymerizations (Znoj, Krajnc, Barborič, & Golob, 2000).

Safety And Hazards

DCPD is particularly sensitive to temperature rises. Above a given “Control Temperature”, it decomposes violently . It may explode from heat, contamination, or loss of temperature control . It may ignite combustibles and may ignite spontaneously if exposed to air . It may be ignited by heat, sparks, or flames . Containers may explode when heated . Runoff from fire control or dilution water may cause environmental contamination .

properties

IUPAC Name

cyclohexyl cyclohexyloxycarbonyloxy carbonate
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InChI

InChI=1S/C14H22O6/c15-13(17-11-7-3-1-4-8-11)19-20-14(16)18-12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
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InChI Key

BLCKNMAZFRMCJJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(CC1)OC(=O)OOC(=O)OC2CCCCC2
Source PubChem
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Molecular Formula

C14H22O6
Record name DICYCLOHEXYL PEROXYDICARBONATE, [TECHNICALLY PURE]
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DSSTOX Substance ID

DTXSID30862693
Record name Dicyclohexyl peroxydicarbonate
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Molecular Weight

286.32 g/mol
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Physical Description

This solid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. They are generally stored or transported in a water slurry.
Record name DICYCLOHEXYL PEROXYDICARBONATE, [TECHNICALLY PURE]
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Product Name

Dicyclohexyl peroxydicarbonate

CAS RN

1561-49-5
Record name DICYCLOHEXYL PEROXYDICARBONATE, [TECHNICALLY PURE]
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Record name Dicyclohexyl peroxydicarbonate
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Record name Dicyclohexyl peroxydicarbonate
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Record name Peroxydicarbonic acid, C,C'-dicyclohexyl ester
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Record name Dicyclohexyl peroxydicarbonate
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Record name DICYCLOHEXYL PEROXYDICARBONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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